molecular formula C18H21N3O2 B6474084 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline CAS No. 2640974-23-6

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline

Cat. No.: B6474084
CAS No.: 2640974-23-6
M. Wt: 311.4 g/mol
InChI Key: GSIULJCGJMGVMJ-UHFFFAOYSA-N
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Description

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine-1-carbonyl group and a morpholin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .

Scientific Research Applications

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline include other quinoline derivatives and compounds containing pyrrolidine or morpholine groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural configuration. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core structure substituted with both a pyrrolidine-1-carbonyl group and a morpholin-4-yl group. Its molecular formula is C13H15N3OC_{13}H_{15}N_{3}O with a molecular weight of approximately 246.32 g/mol. The unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit the activity of various enzymes or receptors, which can lead to modulation of cell signaling pathways. For instance, it has been suggested that the compound may inhibit kinases involved in cancer cell growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in treating bacterial infections.

Antiviral Effects

The compound has also shown potential antiviral effects in preliminary studies. It may target viral replication processes, although specific mechanisms remain to be fully elucidated. Continued research is necessary to confirm these effects and identify the viral targets involved.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The exact IC50 values vary depending on the cell type; however, it has shown promising results in reducing cell viability in cancer models, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

  • Antiplasmodial Activity : A related quinoline derivative was identified with moderate potency against Plasmodium falciparum, showcasing novel mechanisms such as inhibition of translation elongation factor 2 (PfEF2) critical for protein synthesis .
    CompoundEC50 (nM)Mechanism of Action
    DDD107498120Inhibition of PfEF2
    6-Methoxy analogVariesKinase inhibition leading to cell growth suppression
  • Inhibition of Acetyl-CoA Carboxylase : Studies on related compounds indicate that they can inhibit acetyl-CoA carboxylase (ACC), with IC50 values ranging from 172 nM to 940 nM, demonstrating their potential in metabolic regulation .
  • Cytotoxicity Studies : The cytotoxic effects against human embryonic lung fibroblast cells were assessed using the MTT assay, revealing low toxicity at effective concentrations for ACC inhibition .

Properties

IUPAC Name

pyrrolidin-1-yl-(4-quinolin-2-ylmorpholin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(20-9-3-4-10-20)16-13-21(11-12-23-16)17-8-7-14-5-1-2-6-15(14)19-17/h1-2,5-8,16H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIULJCGJMGVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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